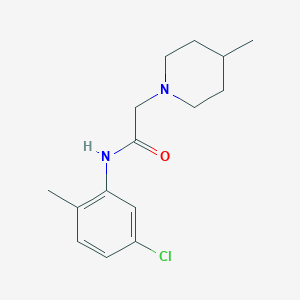

N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide

Description

N-(5-Chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide is a substituted acetamide derivative featuring a 5-chloro-2-methylphenyl group linked via an acetamide bridge to a 4-methylpiperidine moiety. This structural framework is common in medicinal chemistry, where the phenyl and piperidinyl groups are often optimized for interactions with biological targets.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-11-5-7-18(8-6-11)10-15(19)17-14-9-13(16)4-3-12(14)2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDQPKBUJFJVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide typically involves the following steps:

Formation of the Amide Bond: The starting materials include 5-chloro-2-methylaniline and 2-(4-methyl-1-piperidinyl)acetic acid. The amide bond is formed through a condensation reaction, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the aromatic ring or the amide group, potentially converting the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antipsychotic Properties

Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide may exhibit antipsychotic effects. Its structural components suggest potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .

Antidepressant Activity

Studies have shown that derivatives of piperidine compounds can influence mood regulation. The piperidinyl group in this compound may contribute to its antidepressant-like effects by modulating neurotransmitter levels in the brain, thus providing a basis for further exploration in mood disorder treatments .

Analgesic Effects

The analgesic properties of related compounds have been documented, suggesting that this compound could also possess pain-relieving qualities. This is particularly relevant for its potential use in managing chronic pain conditions .

Synthetic Pathways

The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent advancements in synthetic chemistry have focused on optimizing reaction conditions to improve the efficiency of producing this compound, which is vital for its application in research and pharmaceutical development .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding its mechanism of action and potential therapeutic pathways, providing insights into how this compound can be optimized for better efficacy .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The chloro-substituted aromatic ring can enhance binding affinity and selectivity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on substituent effects and reported biological activities.

Anticancer Activity

- Compound 7d (): A thiadiazole-containing acetamide derivative (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide) exhibited potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), surpassing the reference drug 5-fluorouracil .

- Quinazoline-sulfonyl acetamides (): Derivatives like 39 (N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide) showed broad-spectrum anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines via MTT assays .

Key Structural Insight : The target compound lacks the sulfonyl-quinazoline or thiadiazole moieties present in these analogs, which are critical for DNA intercalation or kinase inhibition. Its 4-methylpiperidine group may instead favor enzyme modulation (e.g., cholinesterases) over direct cytotoxicity .

Anticonvulsant Activity

- Compound 5c (): N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)acetamide demonstrated significant anticonvulsant activity (ED₅₀ = 0.055 mmol/kg) in mice, comparable to phenytoin. The 4-methylpiperidine group likely enhances blood-brain barrier penetration .

However, its 5-chloro-2-methylphenyl group may alter pharmacokinetics compared to the benzofuran moiety in 5c.

Enzyme Inhibition

- Naphthalen-1-yl-piperidine acetamide (): Exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), attributed to the piperidine group’s interaction with enzyme active sites .

- MAO-B Inhibitors (): Safinamide and milacemide analogs with acetamide linkers showed selectivity for monoamine oxidase B (MAO-B), a target in Parkinson’s disease .

Structural Relevance : The target compound’s piperidinyl group aligns with these enzyme-targeting motifs, though its chloro-methylphenyl substituent may reduce MAO-B selectivity compared to safinamide’s benzyloxy group.

Antimicrobial Activity

- Compounds 47–50 (): Benzo[d]thiazole-sulfonyl piperazine acetamides displayed potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

Divergence: The target compound’s 4-methylpiperidine and chlorophenyl groups lack the sulfonyl-piperazine and heterocyclic thiazole moieties critical for microbial membrane disruption in 47–50.

Data Tables

Table 1: Structural and Activity Comparison of Selected Acetamide Derivatives

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, with the CAS number 879054-29-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, particularly focusing on antimicrobial and antifungal activities, as well as its structure-activity relationships (SAR) based on recent research findings.

- Molecular Formula : C15H21ClN2O

- Molecular Weight : 280.79 g/mol

- CAS Number : 879054-29-2

The compound is characterized by a chloro-substituted phenyl ring and a piperidine moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A study screening various N-substituted phenyl compounds reported that derivatives with halogen substitutions exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi like Candida albicans .

Key Findings :

- The compound demonstrated effective inhibition against MRSA with minimum inhibitory concentration (MIC) values comparable to other potent antimicrobial agents.

- Its structure allows for enhanced lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. Research utilizing quantitative structure-activity relationship (QSAR) analysis indicates that the presence of specific substituents on the phenyl ring significantly influences its antimicrobial efficacy.

| Substituent Position | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| 5-Chloro | High | Moderate | Moderate |

| 4-Methyl Piperidine | Enhances activity | Variable | Variable |

This table summarizes the findings related to substituent positions and their corresponding biological activities, illustrating how modifications can enhance or diminish efficacy.

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive study screened twelve newly synthesized N-substituted phenyl compounds, including our compound of interest. The results indicated that compounds with halogenated substituents were among the most active against both bacterial and fungal strains .

- Comparative Analysis : The effectiveness of this compound was compared with other known antimicrobial agents. The study found that it had comparable or superior activity against certain strains of bacteria and fungi, suggesting its potential as a candidate for further development .

- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds like this compound disrupt bacterial cell wall synthesis and interfere with metabolic pathways, leading to cell death .

Q & A

Q. What are the common synthetic routes for N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves condensation reactions between substituted phenylamines and piperidine-containing acetamide precursors. For example:

- Step 1: React 5-chloro-2-methylaniline with a chloroacetyl chloride derivative to form the acetamide backbone.

- Step 2: Introduce the 4-methylpiperidine moiety via nucleophilic substitution or coupling agents like TBTU ().

- Optimization: Adjust solvent polarity (e.g., dry DCM for moisture-sensitive steps), temperature (reflux for faster kinetics), and catalysts (e.g., lutidine for acid scavenging). Purification via column chromatography or recrystallization improves yield and purity (72–85% reported in analogous compounds) .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 307 for C₁₅H₂₀ClN₂O) confirm molecular weight ().

- HPLC: Retention time consistency (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in biological activity data across different assays?

Methodological Answer: Contradictions in activity data (e.g., LOX inhibition vs. cytotoxicity) may arise from assay conditions or compound stability. Key strategies include:

- Assay Validation: Use positive controls (e.g., NDGA for LOX inhibition) and replicate experiments to confirm reproducibility ().

- Stability Testing: Monitor compound degradation via LC-MS under assay conditions (e.g., pH, temperature).

- Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay noise .

Q. How can molecular docking and computational chemistry predict the compound’s interactions with biological targets?

Methodological Answer:

- Target Selection: Prioritize receptors like TRPC channels () or enzymes (e.g., lipoxygenase) based on structural analogs.

- Docking Workflow:

- Software: Use AutoDock Vina or Schrödinger Suite for ligand-receptor binding simulations.

- Parameters: Analyze binding affinity (ΔG < -8 kcal/mol), hydrogen bonds (e.g., with TRPC3 active sites), and hydrophobic interactions.

- Validation: Compare docking results with in vitro assays (e.g., TRPC activation in HEK293 cells) .

Q. What crystallographic techniques are suitable for resolving structural ambiguities, such as twinning or disorder in the compound’s crystal lattice?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and SHELX software for refinement ().

- Twinning Correction: Apply the TWIN/BASF command in SHELXL to model twin domains.

- Disorder Handling: Refine occupancies of disordered groups (e.g., piperidinyl methyl) using PART instructions.

- Validation: Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density .

Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacological properties?

Methodological Answer:

- Substituent Modification: Replace the 5-chloro-2-methylphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance LOX inhibition ().

- Piperidine Substitution: Introduce bulkier alkyl groups (e.g., isopropyl) to improve CNS penetration ().

- Bioisosteres: Replace acetamide with sulfonamide to modulate solubility and metabolic stability ().

- In Silico Tools: Use QSAR models to predict logP and bioavailability .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s selectivity across related enzyme isoforms (e.g., LOX vs. COX)?

Methodological Answer:

Q. What analytical approaches are recommended for detecting and quantifying metabolic byproducts in stability studies?

Methodological Answer:

- LC-MS/MS: Use a C18 column with gradient elution (methanol/0.1% formic acid) to separate metabolites.

- Fragmentation Patterns: Identify hydroxylation (m/z +16) or N-dealkylation (m/z -28) products.

- Quantitation: Calibrate against synthetic standards (e.g., 4-methylpiperidine as a degradation marker) .

Safety and Handling

Q. What protocols ensure safe handling of the compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.